molecular formula C7H7NO2S B1212185 4-Nitrothioanisole CAS No. 701-57-5

4-Nitrothioanisole

Cat. No. B1212185
CAS RN: 701-57-5
M. Wt: 169.2 g/mol
InChI Key: NEZGPRYOJVPJKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrothioanisole and related compounds has been explored through various methods. Notably, the surface-enhanced Raman scattering (SERS) of this compound (4-NTA) has been investigated, revealing that the molecule adsorbs on silver via the sulfur atom and undergoes surface-induced photoreactions such as C−S bond scission followed by nitro to amine conversion (Kim, Lee, & Kim, 2004).

Molecular Structure Analysis

The molecular structure of this compound has been the focus of various studies, including its electronic and spectroscopic properties. An in-depth analysis of the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole provides insights into the vibrational assignments and the stability of molecules arising from hyperconjugative interactions, which may offer parallels to understanding this compound's structure (Regiec & Wojciechowski, 2019).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, showcasing its reactivity and utility in synthetic chemistry. One study demonstrated the use of 4-Aminothioureaprolinal dithioacetal as a catalyst for highly enantioselective Michael additions, suggesting potential reaction pathways involving this compound or related compounds (Chuan et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as its melting point, boiling point, and solubility, are crucial for understanding its behavior in various solvents and conditions. While specific studies on these properties were not identified, general principles of molecular structure analysis, as seen in the research of related compounds, provide a foundation for predicting these properties.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds and its stability under different conditions, are important for its application in synthetic pathways. The study on S-Transnitrosation reactions, while not directly involving this compound, offers insights into the potential reactivity of nitro and thio compounds, which could be relevant to understanding the chemical properties of this compound (Liu, Rudd, Freedman, & Loscalzo, 1998).

Scientific Research Applications

Surface-Enhanced Raman Scattering

4-Nitrothioanisole (4-NTA) has been studied for its applications in Surface-Enhanced Raman Scattering (SERS) in Ag sol. The research found that 4-NTA adsorbs on Ag via the sulfur atom and undergoes surface-induced photoreactions when irradiated with an argon ion laser. This leads to a transformation where the SERS spectrum of 4-NTA becomes similar to that of 4-aminobenzenthiolate adsorbed on Ag (Kim, Lee, & Kim, 2004).

Continuous-Flow Process for Synthesis

The continuous-flow process for synthesizing m-nitrothioanisole, starting from m-nitroaniline, has been developed to minimize the accumulation of energetic intermediates and is suitable for large-scale production. This process involves diazotization, azo-coupling, and dediazoniation to yield m-nitrothioanisole in high yield (Yu et al., 2016).

Anti-tumor Activity

A study on the synthesis and evaluation of anti-tumor activity of triazolo[1,5-a] pyrimidine derivatives has shown significant anti-tumor effects on various cancer cells. The study highlights compound 4b, containing a nitro group, for its strong anti-tumor activity and potential as an anti-cancer drug (Safari et al., 2020).

Antimycobacterial Evaluation

The synthesis of 5-nitrothiazolylthiosemicarbazones from 5-nitrothiazole and their evaluation against mycobacterial species revealed significant antimycobacterial activities. One compound showed exceptional activity against Mycobacterium tuberculosis, surpassing isoniazid and equally active as rifampicin (Sriram et al., 2010).

Antiprotozoal Activities

A study on 5-nitrothiazole-NSAID chimeras demonstrated broad spectrum and potent antiprotozoal activities, surpassing marketed first-line drugs against giardiasis. The study emphasizes the potential of these compounds in experimental chemotherapy against various protozoan infections (Colín-Lozano et al., 2017).

Repositioning Antitubercular Compounds

6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, initially studied for tuberculosis, have been identified as potential drug candidates for visceral leishmaniasis. This research has led to the discovery of a promising compound for VL treatment (Thompson et al., 2016).

Safety and Hazards

When handling 4-Nitrothioanisole, it is recommended to avoid dust formation, ingestion, and inhalation . It should not come in contact with eyes, skin, or clothing . It is also advised to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-methylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGPRYOJVPJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220378
Record name Benzene, 1-(methylthio)-4-nitro-
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Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

701-57-5
Record name 4-Nitrothioanisole
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Record name 4-Nitrothioanisole
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Synthesis routes and methods I

Procedure details

To a suspension of p-nitrothiophenol (20 g, 0.129 mol) in water (150 mL) was added an aqueous solution of sodium hydroxide (75 mL, 2 N) at room temperature. After the mixture was stirred for 15 minutes and cooled to 10° C., methyl iodide (57 g, 25 mL, 0.401 mol) was added slowly. The reaction mixture was allowed to warm to room temperature and stirred for 2.5 hours. The resulting mixture was extracted with diethyl ether (100 mL×3). The organic layers were combined, washed with water (200 mL) and brine (200 mL), dried over calcium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford 11 g of 1-(methylsulfanyl)-4-nitrobenzene as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

28.3 g of methylmercaptan are dissolved in 500 ml of dimethylformamide at 0° C., under nitrogen. 37.4 g of potassium hydroxide, dissolved in 150 ml of ethanol, are then added dropwise at -10° C., after which 94.5 g of 4-chloronitrobenzene are added. The reaction mixture is warmed to 100° C. and stirred at this temperature for 8 hours. It is then stirred into 5 kg of ice water. The precipitate is filtered off with suction, washed, dried and recrystallised from methanol. Yield: 86.2 g of yellow crystals of melting point 71°-73.5° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
5 kg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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